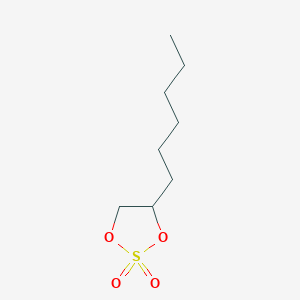
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide is an organic compound with the molecular formula C8H16O4S. This compound is known for its unique structure, which includes a dioxathiolane ring with a hexyl substituent. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide typically involves the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium (III) chloride. The reaction conditions include maintaining a temperature of around 40°C for approximately 60 minutes, using sodium periodate as an oxidant . Industrial production methods often employ continuous flow microreaction technology to enhance efficiency and safety. This method allows for better heat exchange and higher product yields .
Chemical Reactions Analysis
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxathiolane ring is opened and substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of imidazolidinium salts.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It plays a crucial role in improving the performance and service life of lithium-ion batteries.
Mechanism of Action
The mechanism of action of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the electrophilic nature of the dioxathiolane ring, which can react with nucleophilic residues in proteins.
Comparison with Similar Compounds
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide can be compared with other similar compounds such as:
1,3,2-Dioxathiolane, 2,2-dioxide: This compound lacks the hexyl substituent and has different reactivity and applications.
Ethylene sulfate: Known for its use in polymer chemistry, it has a similar dioxathiolane ring but different substituents.
1,3-Propanesultone: Another related compound used in battery electrolytes, it has a different ring structure and chemical properties.
The uniqueness of this compound lies in its hexyl substituent, which imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
144465-02-1 |
|---|---|
Molecular Formula |
C8H16O4S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-hexyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-2-3-4-5-6-8-7-11-13(9,10)12-8/h8H,2-7H2,1H3 |
InChI Key |
KDKIUURUGXCGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


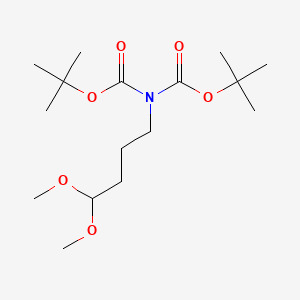
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)
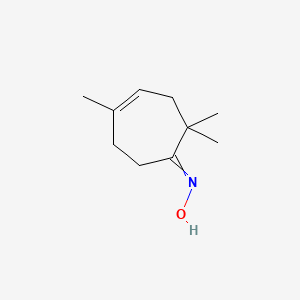

![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)

![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
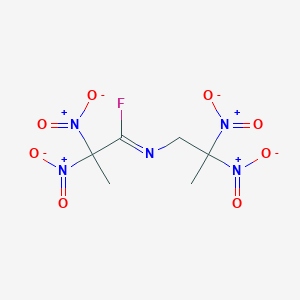
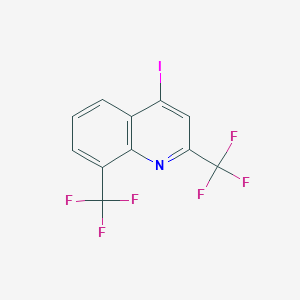
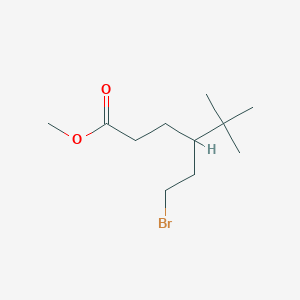
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)
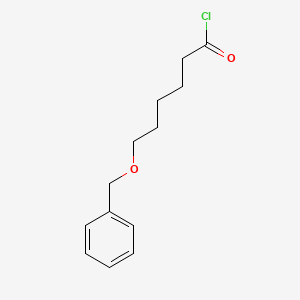
![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
